

# A Comparative Analysis of VO-Ohpic Trihydrate and SF1670 as PTEN Inhibitors

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## Compound of Interest

Compound Name: VO-Ohpic trihydrate

Cat. No.: B15606518

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This guide provides a detailed comparative analysis of two commonly used PTEN inhibitors: **VO-Ohpic trihydrate** and SF1670. The information presented is collated from publicly available research to facilitate an objective assessment of their performance, supported by experimental data and detailed methodologies.

## Introduction to PTEN and its Inhibition

Phosphatase and tensin homolog (PTEN) is a critical tumor suppressor protein that acts as a dual-specificity phosphatase. Its primary function is to dephosphorylate phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the 3' position, thereby negatively regulating the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.<sup>[1]</sup> Inhibition of PTEN is a therapeutic strategy being explored for various conditions, including cancer, diabetes, and neurodegenerative diseases, where enhancing PI3K/Akt signaling may be beneficial.<sup>[1][2]</sup>

## Quantitative Performance Comparison

The following tables summarize the key quantitative data for **VO-Ohpic trihydrate** and SF1670, providing a direct comparison of their potency, selectivity, and cellular effects.

Table 1: In Vitro Inhibitory Activity

Parameter	VO-Ohpic trihydrate	SF1670	Reference(s)
PTEN IC50	35-46 nM	~2 $\mu$ M (2000 nM)	<a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a>
Mechanism of Action	Reversible, Non-competitive	Binds to the active site	<a href="#">[7]</a> <a href="#">[8]</a>
Inhibition Constants	Kic: $27 \pm 6$ nM, Kiu: $45 \pm 11$ nM	Not Reported	<a href="#">[3]</a>

Table 2: Selectivity Profile

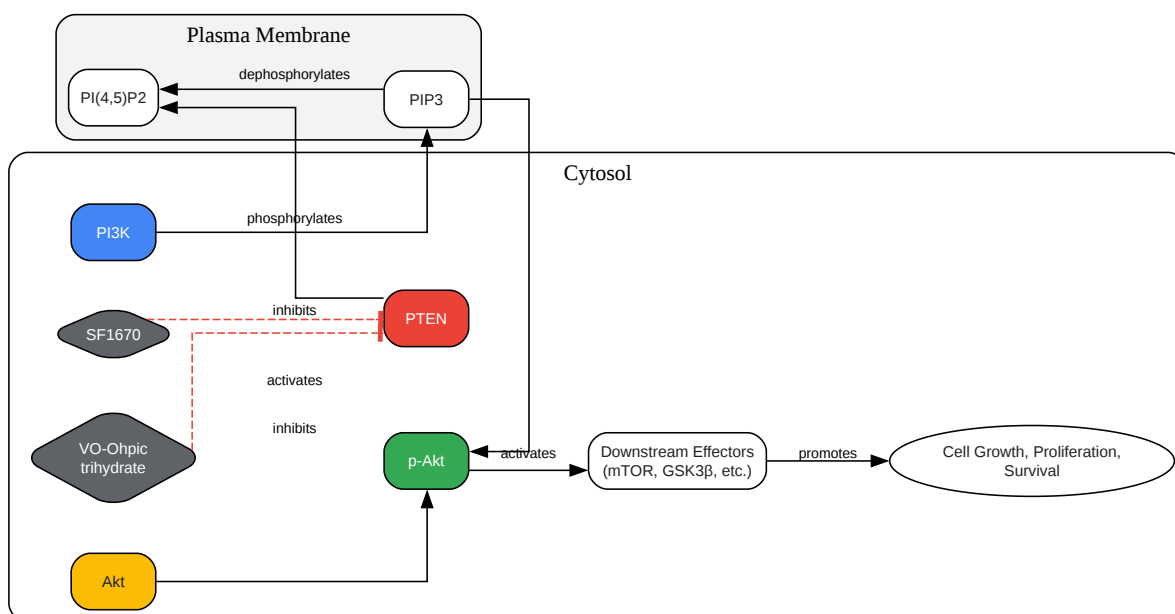
Off-Target	VO-Ohpic trihydrate	SF1670	Reference(s)
CD45	Not Reported	IC50 = 200 nM	<a href="#">[9]</a>
PTPN2	Not Reported	IC50 = 0.95 $\mu$ M	<a href="#">[10]</a> <a href="#">[11]</a>
SHP1	Inhibition observed (IC50 ~975 nM in one study)	High selectivity (little to no inhibition up to 100 $\mu$ M)	<a href="#">[12]</a> <a href="#">[13]</a>
INPP4A/B	Not Reported	High selectivity (little to no inhibition up to 100 $\mu$ M)	<a href="#">[12]</a>

Table 3: Cellular and In Vivo Efficacy

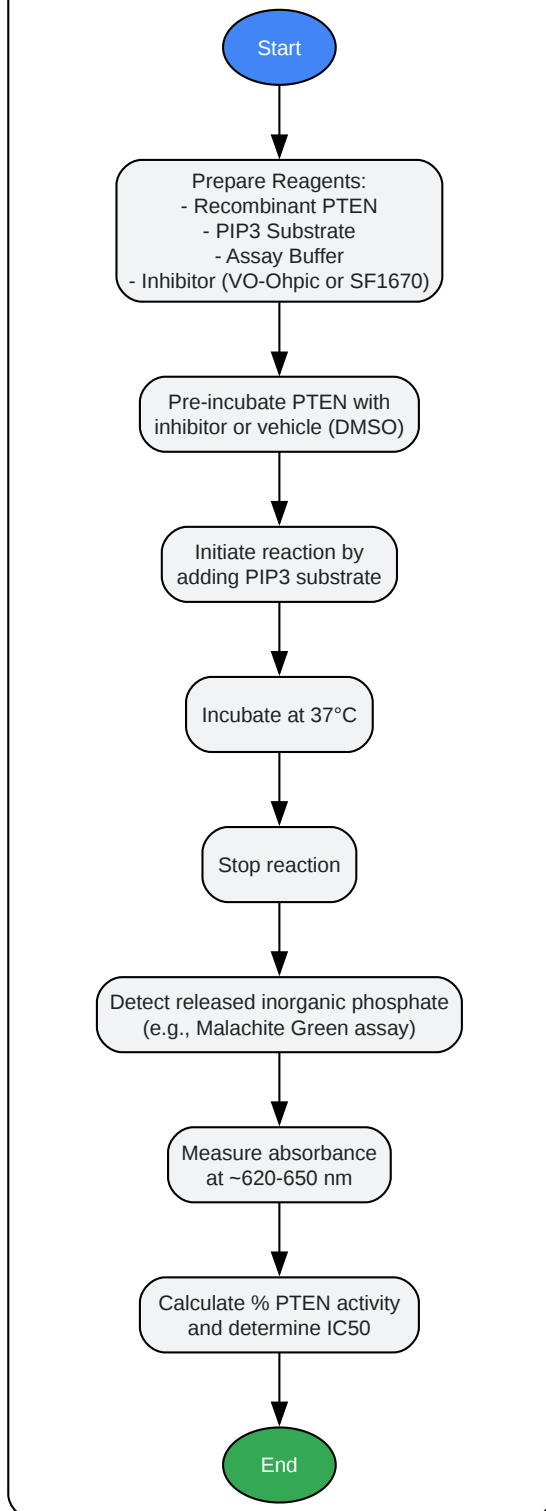
Parameter	VO-Ohpic trihydrate	SF1670	Reference(s)
Cellular Effects	Activates Akt and FoxO3a, enhances glucose uptake, promotes wound healing, induces senescence in some cancer cells.[4][5]	Enhances PIP3 signaling, increases Akt phosphorylation, stimulates angiogenesis, augments neutrophil functions.[8][14]	
Cytotoxicity IC50	Cell line dependent effects on viability.[4]	HBEC: 5 $\mu$ M, PC-3: 10 $\mu$ M, H1299: 44 $\mu$ M. [14]	
In Vivo Efficacy	Reduces myocardial infarct size in mice (10 $\mu$ g/kg, i.p.), inhibits tumor growth in xenograft models.[3][15]	Augments bacteria-killing in neutropenic mice (500 nM, i.v.), reduces tumor volume in xenograft models (10-30 mg/kg).[14][16]	

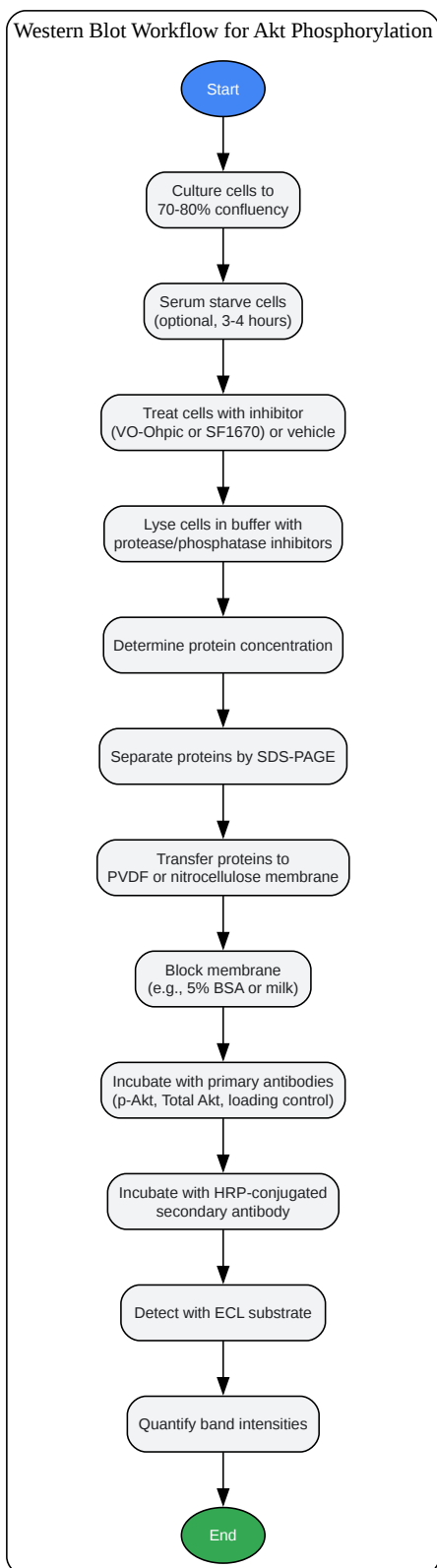
## Signaling Pathway and Experimental Workflows

Visual representations of the key signaling pathway and experimental protocols are provided below to aid in the understanding of the mechanisms and methodologies involved in the study of these PTEN inhibitors.



## PTEN Phosphatase Activity Assay Workflow





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